molecular formula C9H10ClFN2 B1378571 4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride CAS No. 1461706-66-0

4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride

Cat. No. B1378571
CAS RN: 1461706-66-0
M. Wt: 200.64 g/mol
InChI Key: IPHUUNLWRXSURM-UHFFFAOYSA-N
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Description

The compound “4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride” likely belongs to the class of organic compounds known as benzonitriles . Benzonitriles are compounds containing a benzene ring which is bonded to a cyanide group.


Synthesis Analysis

While specific synthesis methods for “4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride” are not available, similar compounds are often synthesized from α,β-unsaturated aldehydes . Enzymatic synthesis is also a common method for creating fluorinated compounds .


Molecular Structure Analysis

The molecular structure of “4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride” would likely include a benzene ring attached to a cyanide group and an aminoethyl group .

Scientific Research Applications

Synthesis and Fluorous Tagging

A study by Ang et al. (2013) outlines a microwave-assisted fluorous synthetic route to create compounds like 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, which can be linked to fluorous tags for easier separation and recovery, demonstrating an innovative approach in organic synthesis (Ang et al., 2013).

Energetic and Structural Study

Ribeiro da Silva et al. (2012) conducted an energetic and structural study of various fluorobenzonitriles, including 4-fluorobenzonitrile. This study provided insights into the thermochemical properties of these compounds, crucial for understanding their behavior in different applications (Ribeiro da Silva et al., 2012).

Radiofluorination for Radiopharmaceuticals

Zlatopolskiy et al. (2012) researched the radiofluorination of 4-fluorobenzonitrile oxide. This process is significant for the preparation of low-molecular-weight radiopharmaceuticals, highlighting its application in medical imaging and diagnostics (Zlatopolskiy et al., 2012).

Fluorination Reactions and Intermediates

Research by Suzuki and Kimura (1991) focused on the synthesis of various fluorobenzonitriles through halogen-exchange reactions, providing a pathway for creating derivatives of 4-fluorobenzonitrile for further chemical applications (Suzuki & Kimura, 1991).

Carbon Dioxide Chemical Fixation

Kimura et al. (2012) demonstrated the use of 2-aminobenzonitriles in the efficient chemical fixation of CO2 to produce quinazoline-2,4(1H,3H)-diones, a reaction in which derivatives of 4-fluorobenzonitrile could potentially play a role (Kimura et al., 2012).

Spectroscopy and Structural Analysis

Zhao et al. (2018) conducted resonance-enhanced multiphoton ionization and mass-analyzed threshold ionization spectroscopy of 4-fluorobenzonitrile. This study aids in understanding the electronic structure and behavior of such compounds, useful in various analytical applications (Zhao et al., 2018).

Asymmetric Synthesis

Colson et al. (1998) reported on the asymmetric synthesis of a compound involving 4-aminobenzonitrile, which can be related to the broader field of stereochemistry and asymmetric synthesis in pharmaceutical research (Colson et al., 1998).

Mechanism of Action

Target of Action

The primary target of 4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride is the Rho-associated protein kinase (ROCK) . ROCK is a crucial regulator of the shape and movement of cells by acting on the cytoskeleton. It plays a significant role in a wide range of fundamental cellular functions such as contraction, adhesion, migration, proliferation, and apoptosis .

Mode of Action

4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride acts as an ATP-competitive inhibitor of ROCK . It binds to the ATP-binding site of the ROCK enzyme, preventing ATP from binding and thus inhibiting the enzyme’s activity . This inhibition disrupts the downstream signaling pathways that rely on ROCK, leading to changes in cell behavior .

Biochemical Pathways

The inhibition of ROCK affects several biochemical pathways. One of the key pathways is the Rho/ROCK pathway , which regulates actin cytoskeleton reorganization, cell adhesion, and motility. By inhibiting ROCK, 4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride can alter these cellular processes .

Pharmacokinetics

Similar compounds are known to be rapidly metabolized, with only a small percentage of the anesthetic (5 to 10 percent) being excreted unchanged in the urine . The liver is the principal site of metabolism, with over 50 percent of the administered dose being excreted into the bile as metabolites .

Result of Action

The inhibition of ROCK by 4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride can lead to a variety of cellular effects. For instance, it can reduce cell adhesion and migration, potentially affecting processes such as wound healing and tumor metastasis . It can also influence cell proliferation and survival, which could have implications for tissue regeneration and cancer treatment .

Action Environment

The action of 4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its bioavailability and efficacy . Additionally, the presence of other molecules in the environment, such as proteins or lipids, could potentially interact with the compound and alter its activity .

properties

IUPAC Name

4-(1-aminoethyl)-3-fluorobenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2.ClH/c1-6(12)8-3-2-7(5-11)4-9(8)10;/h2-4,6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHUUNLWRXSURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C#N)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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